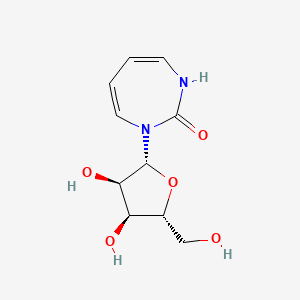
1-beta-Ribofuranosyl-1,3-diazepinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-β-呋喃核糖基-1,3-二氮杂环庚酮是一种小分子化合物,化学式为C₁₀H₁₄N₂O₅ 。该化合物以其独特的结构为特征,包括一个与二氮杂环庚酮环相连的呋喃核糖基部分。
准备方法
1-β-呋喃核糖基-1,3-二氮杂环庚酮的合成通常涉及从容易获得的糖衍生物开始的多个步骤。 一条常见的合成路线包括以下步骤 :
选择性苄基化: 糖衍生物的C5羟基被选择性苄基化。
甲苯磺酰化: 苄基化的糖进行甲苯磺酰化以引入甲苯磺酰基。
核苷化: 然后将甲苯磺酰化的糖与二氮杂环庚酮衍生物反应生成核苷类似物。
脱保护: 最后一步涉及脱保护以产生1-β-呋喃核糖基-1,3-二氮杂环庚酮。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用自动化合成设备来扩大生产过程。
化学反应分析
1-β-呋喃核糖基-1,3-二氮杂环庚酮经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以使用常见的还原剂来进行,以产生化合物的还原形式。
取代: 二氮杂环庚酮环允许取代反应,其中可以引入不同的取代基来改变化合物的性质。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所使用的具体反应条件和试剂 .
科学研究应用
1-β-呋喃核糖基-1,3-二氮杂环庚酮有几种科学研究应用,包括 :
药物化学: 它被研究为潜在的胞嘧啶脱氨酶抑制剂,胞嘧啶脱氨酶是一种参与核苷代谢的酶。这使得它成为抗癌和抗病毒疗法的候选药物。
生物学研究: 该化合物用于研究以了解胞嘧啶脱氨酶在各种生物过程中的作用。
化学生物学: 研究人员使用这种化合物来研究酶抑制的机制并开发新的治疗剂。
制药行业: 它正在探索其在药物开发中的潜在用途,特别是对于胞嘧啶脱氨酶起关键作用的疾病。
作用机制
1-β-呋喃核糖基-1,3-二氮杂环庚酮的作用机制涉及它与胞嘧啶脱氨酶的相互作用。该化合物与酶的活性位点结合,抑制其活性。 这种抑制阻止胞嘧啶脱氨基为尿嘧啶,从而影响核苷代谢 。分子靶标包括胞嘧啶脱氨酶的活性位点残基,所涉及的途径与核苷代谢和补救途径有关。
相似化合物的比较
1-β-呋喃核糖基-1,3-二氮杂环庚酮可以与其他核苷类似物进行比较,例如 :
阿扎胞苷: 用于治疗骨髓增生异常综合征。
卡培他滨: 5-氟尿嘧啶的口服前药,用于癌症治疗。
阿糖胞苷: 用于治疗急性髓系白血病。
1-β-呋喃核糖基-1,3-二氮杂环庚酮的独特之处在于它对胞嘧啶脱氨酶的特异性抑制作用,这使其成为针对涉及该酶的靶向疗法的独特候选药物。
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
242.23 g/mol |
IUPAC 名称 |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3-diazepin-2-one |
InChI |
InChI=1S/C10H14N2O5/c13-5-6-7(14)8(15)9(17-6)12-4-2-1-3-11-10(12)16/h1-4,6-9,13-15H,5H2,(H,11,16)/t6-,7-,8-,9-/m1/s1 |
InChI 键 |
MEPCJRCEYSZBDO-FNCVBFRFSA-N |
手性 SMILES |
C1=CNC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
规范 SMILES |
C1=CNC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


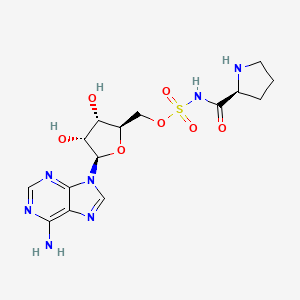
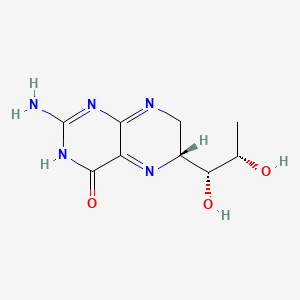
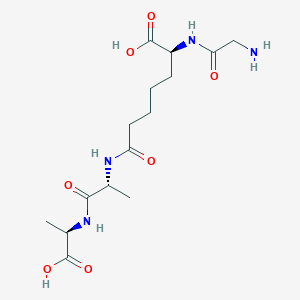
![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)
![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
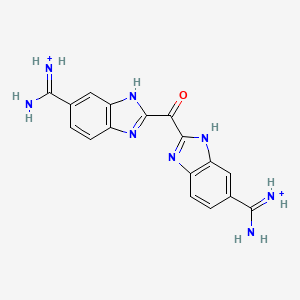
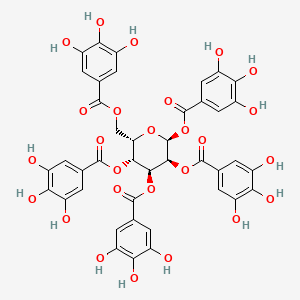
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B10777844.png)
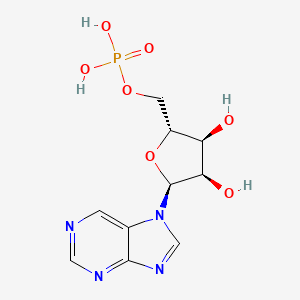
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)

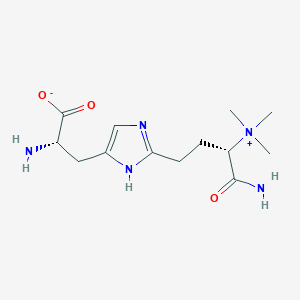

![Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
